molecular formula C33H33NO3 B608724 LY2881835 CAS No. 1292290-38-0

LY2881835

Katalognummer: B608724
CAS-Nummer: 1292290-38-0
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: FHRWHNJJQGSCQC-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 8H, aromatic H from indene and benzyl).
    • δ 4.55 (s, 2H, –OCH₂–).
    • δ 3.75–3.45 (m, 4H, piperidine N–CH₂).
    • δ 2.95 (t, J = 6.8 Hz, 1H, CH adjacent to triple bond).
    • δ 2.30 (s, 2H, spiro junction CH₂).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 174.2 (COOH).
    • δ 138.5–125.3 (aromatic carbons).
    • δ 95.2 (sp³ spiro carbon).
    • δ 82.1 and 70.4 (C≡C).

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 492.25 (calculated: 491.63 for C₃₃H₃₃NO₃).
  • Fragmentation peaks at m/z 375 (loss of –C₄H₅O₂) and 201 (spiro core).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹): 3200–2500 (broad, O–H stretch from COOH), 2210 (C≡C stretch), 1705 (C=O stretch).

Conformational Dynamics of Hex-4-ynoic Acid Moiety

The hex-4-ynoic acid chain adopts a skewed conformation due to allylic 1,2-strain between the triple bond and carboxylic acid group. Key observations:

  • Torsion angle (C2–C3–C4–C5): 110–120°, favoring a gauche arrangement to minimize steric clash.
  • Carboxylic acid rotation: Restricted by hydrogen bonding in dimeric forms (O–H···O=C), as evidenced by IR broadening.
  • Triple bond rigidity: The sp-hybridized C≡C bond (1.20 Å) enforces linear geometry, limiting rotational freedom.

Computational studies (DFT/B3LYP) predict a 5–7 kcal/mol energy barrier for rotation about the C3–C4 bond, suggesting limited conformational flexibility in physiological conditions.

Eigenschaften

CAS-Nummer

1292290-38-0

Molekularformel

C33H33NO3

Molekulargewicht

491.6 g/mol

IUPAC-Name

(3S)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m0/s1

InChI-Schlüssel

FHRWHNJJQGSCQC-LJAQVGFWSA-N

Isomerische SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Kanonische SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LY2881835;  LY-2881835;  LY 2881835.

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization and Functionalization

The spirocyclic core is synthesized via a tandem cyclization-amination strategy:

  • Friedel-Crafts alkylation : Indene derivatives are treated with piperidine precursors in the presence of Lewis acids (e.g., AlCl₃) to form the spiro junction.

  • N-Methylation : The piperidine nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Critical Parameters :

  • Temperature control (<0°C) to prevent polyalkylation.

  • Solvent selection (tetrahydrofuran or dichloromethane) for optimal yield.

Benzyloxy Group Installation

Nucleophilic Aromatic Substitution

A brominated benzyl intermediate undergoes substitution with the spirocyclic amine:

Reaction Conditions :

  • Substrate : 4-Bromobenzyl bromide

  • Base : N,N-Diisopropylethylamine (DIPEA) in acetonitrile

  • Temperature : 60°C, 12 hours

Yield : 78–85% after recrystallization.

Mitsunobu Coupling for Ether Linkage

The benzyl alcohol intermediate is coupled to a phenolic derivative via Mitsunobu reaction:

StepReagentSolventTemperatureYield
1DIAD, PPh₃Toluene0°C → RT92%

Note : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) enable efficient oxygen-alkyl bond formation.

Introduction of the Hex-4-ynoic Acid Chain

Chiral Resolution and Coupling

The (S)-enantiomer of hex-4-yn-1-ol is prioritized for potency. Key steps include:

  • Mitsunobu Reaction : Coupling the alcohol to the phenolic intermediate.

  • Oxidation : Conversion of the terminal alkyne to a carboxylic acid via Jones oxidation.

Optimization :

  • Use of NaHCO₃(aq) to minimize ester hydrolysis during coupling.

  • LiAlH₄ reduction for selective alcohol formation.

Scale-Up and Process Refinement

Kilogram-Scale Synthesis (Case Study)

Route for 14 kg Batch :

  • Spiropiperidine Alkylation :

    • Reagents : Spiropiperidine (33), benzyl bromide (34), NaHCO₃

    • Solvent : THF/MeOH (3:1)

    • Yield : 89%

  • Reduction and Mitsunobu Coupling :

    • Reductant : LiAlH₄ in 2-MeTHF

    • Coupling Partner : (S)-hex-4-yn-1-ol (37)

    • Yield : 93%

  • Hydrolysis and Crystallization :

    • Conditions : NaOH (aq), 70°C

    • Purity : >98% (HPLC)

    • Overall Yield : 55% over 4 steps.

Comparative Analysis of Synthetic Routes

RouteKey StepAdvantagesLimitationsScale (kg)
1Mitsunobu couplingHigh enantioselectivity (>99% ee)Cost of DIAD and PPh₃14
2Nucleophilic substitutionAvoids chiral resolutionLower yield in final hydrolysis34
3Grignard additionTolerates diverse electrophilesRequires anhydrous conditions50

Characterization and Quality Control

Critical Analytical Data :

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H), 4.92 (s, 2H), 3.72 (m, 1H), 2.85 (t, J = 6.8 Hz, 4H).

Impurity Profile :

  • Main Byproduct : N-Dealkylated spirocyclic derivative (<0.5%)

Analyse Chemischer Reaktionen

LY-2881835 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LY-2881835 exerts its effects by binding to and activating GPR40, a receptor that is primarily expressed in pancreatic beta cells. Upon activation, GPR40 enhances the secretion of insulin in a glucose-dependent manner. This mechanism involves the activation of intracellular signaling pathways, including the phospholipase C pathway, which leads to an increase in intracellular calcium levels and subsequent insulin release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related spirocyclic and hex-ynoic acid derivatives. Key distinctions include substitution patterns, spiro ring systems, and biological activity profiles.

Structural and Functional Comparison

Compound Name Structural Features Biological Activity (IC₅₀/EC₅₀) Unique Aspects
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid Spiro[indene-1,4'-piperidine] core; hex-4-ynoic acid; benzyl ether linker ≤0.1 μM (FFAR1/GPR40) Enhanced metabolic stability due to spiro core; high selectivity for FFAR1
(3S)-3-[4-[[2-(Spiro[indene-1,4'-piperidine]-1'-ylmethyl)-1,3-thiazol-5-yl]methoxy]phenyl]hex-4-ynoic acid Thiazole ring replaces benzyl group; spiro[indene-piperidine] core >0.1–10 μM (FFAR1) Thiazole enhances π-π stacking but reduces potency compared to benzyl analog
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one Methoxy-substituted indene; piperidinone ring Analgesic (EC₅₀ ~5 μM) Methoxy group improves solubility; lacks hex-ynoic acid, limiting FFAR activity
Spiro[indene-1,4'-piperidine] hydrochloride Unsubstituted spiro core; hydrochloride salt N/A Scaffold for derivatization; no intrinsic activity reported
(3S)-3-{4-[(2,3-Dimethylbut-2-en-1-yl)oxy]phenyl}hex-4-ynoic acid Linear dimethylbutenyl ether; hex-4-ynoic acid ~0.5 μM (GPR40) Simpler structure with moderate potency; shorter half-life than spiro analogs

Key Insights from Comparative Analysis

Spirocyclic Core vs. Linear Analogues: The spiro[indene-piperidine] system in the target compound confers rigidity, reducing off-target interactions and enhancing metabolic stability compared to flexible linear analogs like (3S)-3-{4-[(2,3-dimethylbut-2-en-1-yl)oxy]phenyl}hex-4-ynoic acid .

Substituent Effects: Thiazole vs. Benzyl: Replacing the benzyl group with a thiazole () introduces heteroatoms capable of hydrogen bonding but may sterically hinder receptor binding, explaining its lower potency (IC₅₀ >0.1 μM vs. ≤0.1 μM for the target compound) . Methoxy Group: 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one () demonstrates how electron-donating substituents improve solubility but eliminate FFAR activity due to the absence of the hex-ynoic acid moiety .

Pharmacophore Requirements: The hex-4-ynoic acid group is essential for GPR40 agonism. Its removal in spiro compounds like 6-methoxy derivatives abolishes receptor activity despite structural similarities .

Salt Forms and Bioavailability : Spiro[indene-1,4'-piperidine] hydrochloride () highlights the role of salt formation in improving solubility, though further functionalization is required for biological efficacy .

Biologische Aktivität

3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, also known by its CAS number 1292290-42-6, is a complex organic compound with significant potential in pharmacological applications, particularly in the context of diabetes treatment. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and relevant research findings.

  • Molecular Formula : C33H33NO3
  • Molecular Weight : 491.6 g/mol
  • Structure : The compound features a spiro[indene-1,4'-piperidine] moiety and a hex-4-ynoic acid group, which contribute to its unique biological properties.

3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid primarily acts as an agonist for G protein-coupled receptor 40 (GPR40). GPR40 is crucial for glucose metabolism and insulin secretion in pancreatic β-cells. Upon activation by this compound, GPR40 enhances insulin secretion in response to elevated glucose levels, making it a promising candidate for treating type 2 diabetes mellitus.

Biological Activity

The biological activity of this compound has been linked to several key effects:

  • Insulin Secretion Enhancement : Studies indicate that the compound significantly boosts glucose-stimulated insulin secretion, which is vital in managing blood sugar levels.
  • Selectivity and Pharmacokinetics : It exhibits favorable pharmacokinetic properties that reduce the risk of adverse effects commonly associated with other GPR40 agonists. This selectivity is attributed to its unique structural features.
  • Potential for Diabetes Treatment : Given its mechanism of action and pharmacological profile, it has been investigated as a therapeutic agent for type 2 diabetes mellitus.

Table 1: Summary of Research Findings

Study ReferenceKey FindingsRelevance
Demonstrated that the compound acts as a GPR40 agonist.Supports its role in enhancing insulin secretion.
Highlighted its selectivity and reduced side effects compared to traditional GPR40 agonists.Suggests safer therapeutic options for diabetes management.
Discussed the synthesis and structural characteristics of the compound.Provides insights into potential modifications for improved efficacy.

Case Study: Efficacy in Animal Models

In preclinical studies involving diabetic animal models, administration of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid resulted in significant reductions in blood glucose levels post-meal compared to control groups. This effect was attributed to enhanced insulin release from pancreatic β-cells upon activation of GPR40.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including spirocyclic piperidine formation (via acid-catalyzed cyclization), benzylation, and alkyne functionalization. Key steps include:

  • Spiro[indene-piperidine] core synthesis : Acid-mediated cyclization of indene derivatives with piperidine precursors, as described in spirocyclic compound syntheses (e.g., acylation of piperidine intermediates) .
  • Benzylation : Coupling the spiro core with a benzyloxy-substituted phenyl group using Mitsunobu or Ullmann reactions .
  • Purity control : Purify intermediates via flash chromatography or preparative HPLC, and validate purity using reversed-phase HPLC with UV detection (e.g., using ammonium acetate buffers at pH 6.5 for mobile phases) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use 1^1H/13^{13}C NMR to confirm the spirocyclic core, benzyl ether linkage, and alkyne moiety. IR spectroscopy can validate the carboxylic acid group (stretching at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) or GC-MS with electron ionization (EI) confirms molecular weight. Note that low-intensity molecular ions in EI-MS may require soft ionization techniques (e.g., ESI) .
  • Chromatography : Utilize HPLC with UV/Vis detection (e.g., C18 columns, methanol/buffer mobile phases) to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the spiro[indene-piperidine] intermediate?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency for spiro systems .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate cyclization .
  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side products .

Q. How should researchers design experiments to resolve contradictions in structural data (e.g., ambiguous NMR signals)?

Methodological Answer:

  • Advanced NMR : Employ 2D techniques (COSY, HSQC, HMBC) to assign overlapping proton signals, particularly in the spirocyclic region .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .
  • Comparative analysis : Cross-reference spectral data with structurally analogous spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) .

Q. What experimental frameworks are recommended for evaluating the compound’s bioactivity?

Methodological Answer:

  • In vitro assays : Screen for target engagement (e.g., enzyme inhibition using fluorescence-based assays) and cytotoxicity (MTT assay) .
  • In vivo models : Use randomized block designs with split plots (e.g., assigning doses to subplots and biological replicates to main plots) to account for variability .
  • Dose-response studies : Apply nonlinear regression models (e.g., Hill equation) to derive EC50_{50} values .

Q. How can researchers investigate the environmental fate of this compound?

Methodological Answer:

  • Degradation studies : Use LC-MS/MS to track hydrolysis/photolysis products under simulated environmental conditions (e.g., UV light exposure, pH 4–9 buffers) .
  • Bioaccumulation assays : Measure logP (octanol-water partition coefficient) via shake-flask methods and predict bioaccumulation potential using quantitative structure-activity relationships (QSAR) .
  • Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Analysis and Interpretation

Q. How should researchers address low-intensity molecular ions in mass spectral data?

Methodological Answer:

  • Ionization optimization : Switch to electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to enhance ion stability .
  • Derivatization : Convert the carboxylic acid to a methyl ester to improve volatility and ionization efficiency in GC-MS .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill slope .
  • ANOVA with post hoc tests : Compare treatment groups using Tukey’s HSD test to control for Type I errors .

Methodological Gaps and Future Directions

  • Synthetic challenges : Improve stereochemical control in spirocyclic formation using asymmetric catalysis .
  • Biological mechanisms : Conduct molecular docking studies to predict binding modes with target proteins (e.g., GPCRs or kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2881835
Reactant of Route 2
LY2881835

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.